molecular formula C25H21ClFN7O4 B15011158 2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B15011158
M. Wt: 537.9 g/mol
InChI Key: XWDJOKMXZWOPKA-MUXKCCDJSA-N
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Description

2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids and derivatives It is characterized by the presence of a chlorinated benzoic acid core, a furan ring, and a triazine moiety substituted with a fluorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazine moiety: This step involves the reaction of a suitable amine with cyanuric chloride, followed by substitution with the fluorophenyl group and morpholine.

    Coupling of the furan and triazine units: This is typically done using a hydrazone formation reaction, where the furan aldehyde reacts with the hydrazine derivative of the triazine compound.

    Chlorination of the benzoic acid core: This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the triazine moiety can be reduced to an amine.

    Substitution: The chlorine atom on the benzoic acid core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino-triazine derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as an inhibitor of certain enzymes or proteins, making it useful in biochemical studies.

    Medicine: Its structural features suggest it could be explored as a potential drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. For example, it may bind to the active site of an enzyme, inhibiting its activity. The triazine moiety can interact with nucleophilic residues in the enzyme, while the furan and benzoic acid units provide additional binding interactions. This compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID: This compound itself.

    2-Amino-5-Chloro-3-Methylbenzoic Acid: Another chlorinated benzoic acid derivative with different substituents.

    (Z)-3-(5-((5-chloro-2-oxoindolin-3-ylidene)Methyl)furan-2-yl)benzoic acid: A structurally similar compound with an indolinone moiety.

Uniqueness

2-CHLORO-5-{5-[(Z)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid core, a furan ring, and a triazine moiety with a fluorophenyl group and a morpholine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21ClFN7O4

Molecular Weight

537.9 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H21ClFN7O4/c26-20-7-1-15(13-19(20)22(35)36)21-8-6-18(38-21)14-28-33-24-30-23(29-17-4-2-16(27)3-5-17)31-25(32-24)34-9-11-37-12-10-34/h1-8,13-14H,9-12H2,(H,35,36)(H2,29,30,31,32,33)/b28-14-

InChI Key

XWDJOKMXZWOPKA-MUXKCCDJSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)NC5=CC=C(C=C5)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)NC5=CC=C(C=C5)F

Origin of Product

United States

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